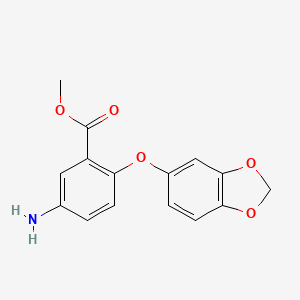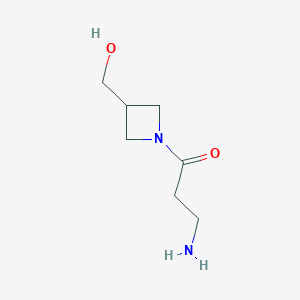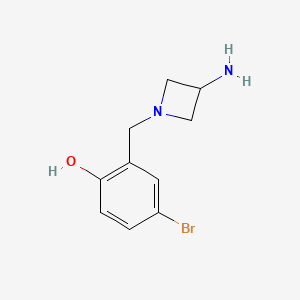
4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a key area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrF3NO . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 256.02 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Applications
4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of complex molecules. The regiospecific allylic bromination of trihaloalkenones and its subsequent reactions highlight its utility in heterocyclic synthesis. Martins (2002) explored its applications in creating a series of bromo and dibromo derivatives, demonstrating its versatility in synthesizing heterocycles with high purity and yields (Martins, 2002).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic, optical, and density functional theory (DFT) studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their work includes Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, providing insights into the compound's structure and electronic properties. This research also delved into non-linear optical (NLO) properties, expanding the understanding of its potential in electronic and optical applications (Vural & Kara, 2017).
Chemoselective Synthesis
Aquino et al. (2015) described a method for the chemoselective synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This highlights the compound's role in synthesizing pyrroles, underlining its significance in producing compounds with various biological and pharmaceutical applications (Aquino et al., 2015).
Functionalized Pyridylboronic Acids
Parry et al. (2002) synthesized functionalized pyridylboronic acids, demonstrating the compound's utility in cross-coupling reactions to yield novel heteroarylpyridines. This study signifies the importance of such compounds in creating new materials and molecules with potential applications in drug development and materials science (Parry et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been observed to undergo regioselective deprotonation at certain positions, followed by trapping with carbon dioxide, providing corresponding acids .
Result of Action
Similar compounds have been observed to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZXOJPIYARMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluorodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474900.png)




![Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate](/img/structure/B1474909.png)



![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)
![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)